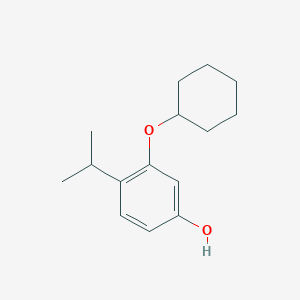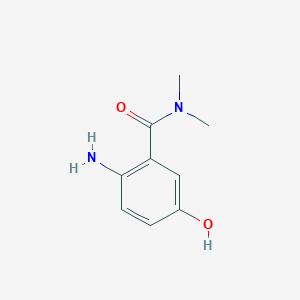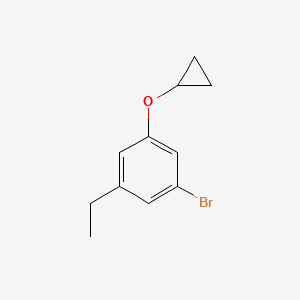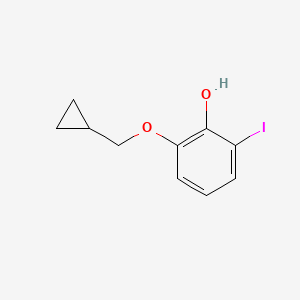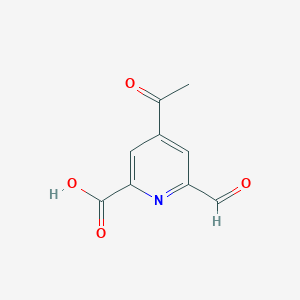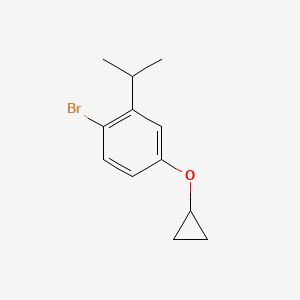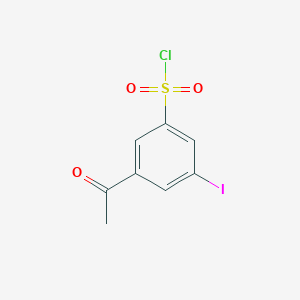
3-Acetyl-5-iodobenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-5-iodobenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of an acetyl group, an iodine atom, and a sulfonyl chloride group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-iodobenzenesulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a benzene ring that already contains acetyl and iodine substituents. One common method involves the reaction of 3-acetyl-5-iodobenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
3-Acetyl-5-iodobenzenesulfonic acid+SOCl2→3-Acetyl-5-iodobenzenesulfonyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of sulfonyl chlorides often involves the use of chlorinating agents such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). These reagents are used to convert sulfonic acids or their salts into the corresponding sulfonyl chlorides. The reaction conditions typically involve heating the reactants to facilitate the chlorination process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-5-iodobenzenesulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Electrophilic Substitution: The acetyl and iodine groups on the benzene ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group under mild conditions to form sulfonamides or sulfonate esters.
Electrophilic Substitution: Reactions such as nitration can be carried out using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as catalysts.
Reduction: Sodium borohydride (NaBH₄) is commonly used for the reduction of the iodine atom.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Deiodinated Compounds: Formed from the reduction of the iodine atom.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-5-iodobenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and functional groups
Wirkmechanismus
The mechanism of action of 3-Acetyl-5-iodobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The acetyl and iodine groups can also participate in further chemical transformations, adding to the versatility of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl Chloride (CH₃COCl): A simpler acyl chloride used in acetylation reactions.
Benzenesulfonyl Chloride (C₆H₅SO₂Cl): A sulfonyl chloride without additional substituents on the benzene ring.
Iodobenzene (C₆H₅I): A benzene ring with an iodine substituent but lacking the sulfonyl chloride group.
Uniqueness
3-Acetyl-5-iodobenzenesulfonyl chloride is unique due to the combination of its functional groups. The presence of both an acetyl group and an iodine atom on the benzene ring, along with the sulfonyl chloride group, provides a unique reactivity profile that can be exploited in various chemical reactions. This makes it a valuable compound in synthetic chemistry and material science .
Eigenschaften
Molekularformel |
C8H6ClIO3S |
|---|---|
Molekulargewicht |
344.55 g/mol |
IUPAC-Name |
3-acetyl-5-iodobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClIO3S/c1-5(11)6-2-7(10)4-8(3-6)14(9,12)13/h2-4H,1H3 |
InChI-Schlüssel |
FLTKUWVVPQGGDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=C1)I)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


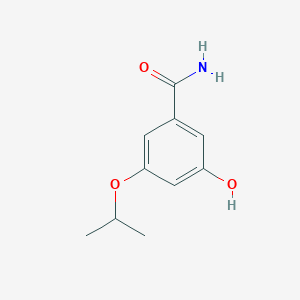
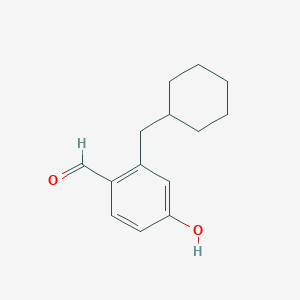
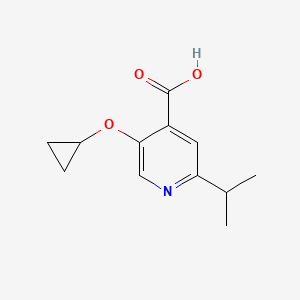

![[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)
![Methyl 4-acetyl-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate](/img/structure/B14843063.png)
